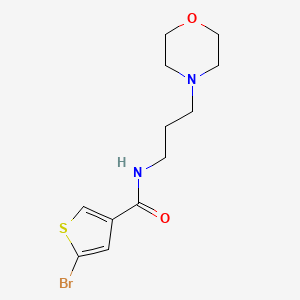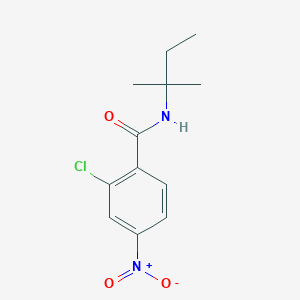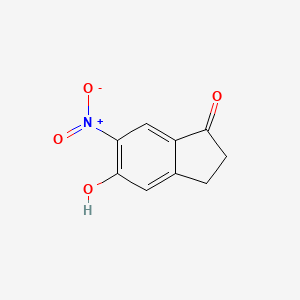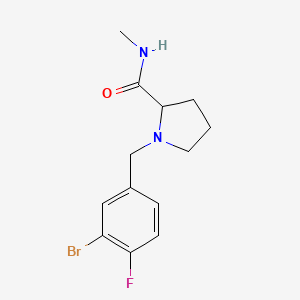
5-Bromo-N-(3-morpholinopropyl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-N-(3-morpholinopropyl)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their wide range of applications in various fields, including chemistry, biology, medicine, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(3-morpholinopropyl)thiophene-3-carboxamide typically involves multiple steps starting from thiopheneThe reaction conditions often involve the use of reagents such as n-butyllithium (n-BuLi) and bromine at low temperatures (e.g., -78°C to room temperature) to ensure regioselectivity and high yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions and using high-purity reagents can improve the overall yield and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-N-(3-morpholinopropyl)thiophene-3-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases (e.g., potassium carbonate), and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Reaction conditions may vary depending on the desired product but often involve temperatures ranging from room temperature to reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the thiophene ring.
Aplicaciones Científicas De Investigación
5-Bromo-N-(3-morpholinopropyl)thiophene-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives and conjugated polymers.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biological studies.
Industry: The compound is used in the production of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-N-(3-morpholinopropyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it often involves binding to target proteins or enzymes, modulating their activity, and affecting downstream signaling pathways. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide
- 5-Bromo-2-thiophenecarboxamide
- N-(3-Morpholinopropyl)-2-thiophenecarboxamide
Uniqueness
5-Bromo-N-(3-morpholinopropyl)thiophene-3-carboxamide is unique due to the presence of both the bromine atom and the morpholinopropyl group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of new materials.
Propiedades
Fórmula molecular |
C12H17BrN2O2S |
|---|---|
Peso molecular |
333.25 g/mol |
Nombre IUPAC |
5-bromo-N-(3-morpholin-4-ylpropyl)thiophene-3-carboxamide |
InChI |
InChI=1S/C12H17BrN2O2S/c13-11-8-10(9-18-11)12(16)14-2-1-3-15-4-6-17-7-5-15/h8-9H,1-7H2,(H,14,16) |
Clave InChI |
FZQBQVVFCQODOK-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCCNC(=O)C2=CSC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2'-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14913796.png)




![3-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanenitrile](/img/structure/B14913841.png)
![2-[(4-methylphenyl)sulfonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B14913845.png)







